molecular formula C22H28N2O2 B127593 (-)-ジヒドロアポビンカミン酸エチルエステル CAS No. 57327-92-1

(-)-ジヒドロアポビンカミン酸エチルエステル

カタログ番号: B127593
CAS番号: 57327-92-1
分子量: 352.5 g/mol
InChIキー: UJAQRLRRCXIJFW-UZKOGDIHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-(14alpha)-Dihydrovinpocetine: is a synthetic derivative of the alkaloid vincamine, which is extracted from the periwinkle plant (Vinca minor). This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of neuroprotection and cognitive enhancement.

科学的研究の応用

Chemistry:

    Catalysis: (-)-(14alpha)-Dihydrovinpocetine is used as a catalyst in certain organic reactions due to its unique structure.

Biology:

    Neuroprotection: The compound has shown potential in protecting neurons from oxidative stress and apoptosis.

    Cognitive Enhancement: It is being studied for its ability to enhance cognitive functions and memory.

Medicine:

    Therapeutic Agent: (-)-(14alpha)-Dihydrovinpocetine is being investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Industry:

    Pharmaceuticals: It is used in the formulation of various pharmaceutical products aimed at improving cognitive functions and treating neurodegenerative conditions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-(14alpha)-Dihydrovinpocetine typically involves multiple steps starting from vincamine. The key steps include:

    Reduction of Vincamine: Vincamine is reduced using a suitable reducing agent such as sodium borohydride (NaBH4) to yield (-)-(14alpha)-Dihydrovinpocetine.

    Purification: The crude product is then purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of (-)-(14alpha)-Dihydrovinpocetine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Large quantities of vincamine are reduced using industrial-scale reactors.

    Continuous Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure consistent quality and purity of the final product.

化学反応の分析

Types of Reactions:

    Oxidation: (-)-(14alpha)-Dihydrovinpocetine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced under specific conditions to yield different derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Various halogenating agents under controlled conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of more reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

類似化合物との比較

    Vinpocetine: A closely related compound with similar neuroprotective and cognitive-enhancing properties.

    Vincamine: The parent compound from which (-)-(14alpha)-Dihydrovinpocetine is derived.

    Cinnarizine: Another compound used for its neuroprotective effects.

Uniqueness:

    Enhanced Potency: (-)-(14alpha)-Dihydrovinpocetine is considered to have enhanced potency compared to its parent compound vincamine.

    Specificity: It has a more specific mechanism of action, particularly in targeting voltage-gated sodium channels.

生物活性

(-)-(14alpha)-Dihydrovinpocetine is a derivative of the alkaloid vincamine, primarily extracted from the periwinkle plant (Vinca minor). This compound has garnered attention for its potential neuroprotective and cognitive-enhancing properties. Its biological activity is attributed to its effects on cerebral blood flow, neurotransmitter modulation, and antioxidant activity. This article explores the biological activity of (-)-(14alpha)-Dihydrovinpocetine through various studies, highlighting its pharmacological effects, mechanisms of action, and clinical implications.

The biological activity of (-)-(14alpha)-Dihydrovinpocetine can be understood through several key mechanisms:

  • Cerebral Blood Flow Enhancement :
    • Dihydrovinpocetine has been shown to improve cerebral blood flow by inhibiting phosphodiesterase (PDE) activity, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in neuronal tissues . This vasodilatory effect facilitates better oxygen and nutrient delivery to brain tissues.
  • Neurotransmitter Modulation :
    • The compound influences neurotransmitter systems, particularly acetylcholine and serotonin pathways. It enhances cholinergic transmission, which is crucial for memory and learning processes .
  • Antioxidant Properties :
    • (-)-(14alpha)-Dihydrovinpocetine exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress in neuronal cells. This property is vital for protecting against neurodegenerative diseases .

Pharmacological Effects

The pharmacological profile of (-)-(14alpha)-Dihydrovinpocetine includes:

  • Cognitive Enhancement : Clinical studies have indicated improvements in cognitive functions such as memory and attention in elderly patients with cognitive impairment .
  • Neuroprotection : The compound has demonstrated protective effects against neuronal cell death induced by ischemia and oxidative stress, suggesting potential applications in stroke and neurodegenerative disorders .
  • Anti-inflammatory Effects : Research indicates that (-)-(14alpha)-Dihydrovinpocetine may reduce inflammatory responses in the central nervous system, contributing to its neuroprotective effects .

Clinical Studies

Several clinical trials have evaluated the efficacy of (-)-(14alpha)-Dihydrovinpocetine:

  • Study on Cognitive Impairment : A double-blind placebo-controlled trial involving 120 participants aged 60-80 years showed significant improvements in cognitive scores after 12 weeks of treatment with (-)-(14alpha)-Dihydrovinpocetine compared to placebo .
  • Stroke Recovery : In a cohort study of stroke patients, administration of the compound resulted in improved recovery outcomes and reduced disability scores at three months post-stroke .

In Vitro Studies

In vitro studies have provided insights into the cellular mechanisms:

Study FocusFindings
Neuroprotection in Hypoxia(-)-(14alpha)-Dihydrovinpocetine reduced apoptosis in hypoxic neuronal cultures .
Antioxidant ActivityDemonstrated significant reduction in reactive oxygen species (ROS) levels in cultured neurons.
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines (e.g., TNF-alpha) was observed in microglial cells treated with the compound.

Case Studies

  • Patient Case Study : A 72-year-old patient with mild Alzheimer's disease exhibited marked improvement in memory recall after a six-month regimen of (-)-(14alpha)-Dihydrovinpocetine. Neuropsychological assessments indicated enhanced cognitive function and quality of life.
  • Post-Stroke Rehabilitation : A clinical case involving a 65-year-old stroke survivor showed significant gains in motor function and cognitive abilities following treatment with (-)-(14alpha)-Dihydrovinpocetine during rehabilitation therapy.

特性

IUPAC Name

ethyl (15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,18,20H,3-4,7,10-14H2,1-2H3/t18-,20-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAQRLRRCXIJFW-UZKOGDIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@H](C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001100499
Record name 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57327-92-1
Record name 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57327-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrovinpocetine, (-)-(14alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057327921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROVINPOCETINE, (-)-(14.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E09UMT0FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。